molecular formula C15H18N2O B14056103 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one

7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one

Cat. No.: B14056103
M. Wt: 242.32 g/mol
InChI Key: CUVILYBNUBXNPT-UHFFFAOYSA-N
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Description

7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with 4-methylpiperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:

    7-(4-ethylpiperidin-1-yl)isoquinolin-1(2H)-one: This compound has a similar structure but with an ethyl group instead of a methyl group.

    7-(4-phenylpiperidin-1-yl)isoquinolin-1(2H)-one: This derivative has a phenyl group, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for particular applications.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

7-(4-methylpiperidin-1-yl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)13-3-2-12-4-7-16-15(18)14(12)10-13/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,16,18)

InChI Key

CUVILYBNUBXNPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC3=C(C=C2)C=CNC3=O

Origin of Product

United States

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